molecular formula C7H4Cl2F3N B7981122 2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine

2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine

Cat. No.: B7981122
M. Wt: 230.01 g/mol
InChI Key: KTDTWUMERLGAOH-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine is a versatile halogenated pyridine derivative designed for research and development applications. This compound serves as a critical synthetic intermediate, or "building block," in the discovery and preparation of more complex molecules. Its structure, featuring chlorine atoms and a trifluoromethyl group on the pyridine ring, is engineered to facilitate nucleophilic substitution reactions, allowing researchers to systematically synthesize novel compounds for screening . The incorporation of a trifluoromethyl group is a established strategy in medicinal and agrochemistry, as it can significantly influence a molecule's biological activity, metabolic stability, and lipophilicity . This makes this compound particularly valuable in constructing potential active ingredients. Primary research applications for this compound and its analogs are found in the development of agrochemicals and pharmaceuticals. It is a key precursor in the synthesis of various pesticides, including herbicides, insecticides, and fungicides . Furthermore, in pharmaceutical research, trifluoromethylpyridine derivatives are utilized in the creation of active ingredients for applications such as antivirals and antitumor agents, with many candidates in clinical development . The presence of multiple reactive sites on the pyridine ring offers researchers a high degree of flexibility for selective functionalization, enabling the exploration of diverse chemical space. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3-dichloro-4-methyl-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N/c1-3-4(7(10,11)12)2-13-6(9)5(3)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDTWUMERLGAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically follows the chlorination and fluorination route due to its efficiency and scalability. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with ammonia can yield 2,3-diamino-4-methyl-5-(trifluoromethyl)pyridine .

Scientific Research Applications

Synthesis of DCTF

The synthesis of DCTF involves several steps and methods. Common precursors include 3-picoline and 2-chloro-5-(chloromethyl)pyridine. The general process includes:

  • Chlorination : The precursor is subjected to chlorination under controlled conditions to yield intermediates such as 2,3-dichloro-5-(trichloromethyl)pyridine.
  • Fluorination : The chlorinated intermediate is then fluorinated to produce DCTF. This can be achieved using hydrogen fluoride or other fluorinating agents in a vapor-phase reaction setup .

Agrochemical Industry

DCTF is primarily used as an intermediate in the synthesis of various crop-protection products. Its derivatives have been instrumental in developing herbicides and insecticides that are effective against a range of agricultural pests.

  • Case Study : Fluazifop-butyl, one of the first TFMP derivatives introduced to the market, demonstrates DCTF's role in agrochemicals. This herbicide has been widely adopted for its efficacy in controlling grass weeds in crops such as soybeans and cotton .

Pharmaceutical Applications

DCTF and its derivatives are also explored for their potential in pharmaceuticals. The unique properties imparted by the trifluoromethyl group enhance the biological activity of compounds.

  • Case Study : Several TFMP-containing compounds are undergoing clinical trials for various therapeutic applications, including anti-inflammatory and anti-cancer drugs. The incorporation of fluorine is believed to improve metabolic stability and bioavailability .

Chemical Properties and Safety

DCTF exhibits a boiling point of approximately 107-108°C and solidifies into a white solid at lower temperatures . Safety data indicate that while it is effective in its applications, appropriate handling measures must be observed due to its chemical reactivity and potential environmental impact .

Comparative Analysis of Synthesis Methods

Synthesis MethodDescriptionYieldAdvantages
Chlorination followed by FluorinationDirect chlorination of 3-picoline followed by vapor-phase fluorinationHighEfficient production with minimal by-products
Stepwise Vapor-phase ChlorinationSequential chlorination and fluorination in a fluidized bed reactorModerate to HighEnhanced control over reaction conditions
Liquid-phase ReactionChlorination in an organic solvent followed by purification stepsVariableSimpler setup but may require extensive purification

Comparison with Similar Compounds

2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS: 69045-84-7)

  • Structural Difference : Lacks the methyl group at position 4.
  • Synthesis : Prepared via chlorination of 2-chloro-5-(trifluoromethyl)pyridine using Cl₂ gas and catalysts (e.g., supported metal chlorides) at 100–150°C and 0.5–5.0 MPa .
  • Applications : Precursor for herbicides (e.g., haloxyfop-ethoxy ethyl) .

2,3-Dimethoxy-5-(trifluoromethyl)pyridine

  • Structural Difference : Methoxy (-OCH₃) groups replace chlorine at positions 2 and 3.
  • Impact : Methoxy groups are electron-donating, increasing electron density on the pyridine ring. This contrasts with chlorine’s electron-withdrawing effect, altering reactivity in electrophilic substitutions .
  • Applications : Likely used in pharmaceuticals or dyes due to improved solubility from methoxy groups.

4-Chloro-2-(trifluoromethyl)pyridine

  • Structural Difference : Chlorine at position 4 and CF₃ at position 2.
  • Impact : Positional isomerism modifies electronic distribution. The CF₃ group at position 2 may increase steric hindrance near the nitrogen atom, affecting coordination chemistry applications .

2-Amino-3-chloro-5-(trifluoromethyl)pyridine

  • Structural Difference: Amino (-NH₂) group replaces chlorine at position 2.
  • Impact: The amino group enables hydrogen bonding and participation in coupling reactions (e.g., Buchwald-Hartwig), making it suitable for pharmaceutical intermediates .

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula MW (g/mol) Key Substituents Key Applications
2,3-Dichloro-4-methyl-5-(CF₃)pyridine C₇H₄Cl₂F₃N 230.02 2-Cl, 3-Cl, 4-CH₃, 5-CF₃ Agrochemical synthesis
2,3-Dichloro-5-(CF₃)pyridine C₆HCl₂F₃N 216.00 2-Cl, 3-Cl, 5-CF₃ Herbicide precursor
2,3-Dimethoxy-5-(CF₃)pyridine C₈H₇F₃NO₂ 218.14 2-OCH₃, 3-OCH₃, 5-CF₃ Pharmaceuticals
4-Chloro-2-(CF₃)pyridine C₆H₃ClF₃N 181.55 4-Cl, 2-CF₃ Coordination chemistry

Biological Activity

2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in agricultural and medicinal applications. Its unique chemical structure, featuring both chlorine and trifluoromethyl groups, contributes to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C7H4Cl2F3N. The presence of the trifluoromethyl group enhances lipophilicity and may improve the compound's ability to penetrate biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an agrochemical. It has been identified as a key compound in various studies focusing on its herbicidal properties and potential therapeutic applications.

Agrochemical Applications

  • Herbicidal Activity : The compound has shown effectiveness in inhibiting weed growth, making it a candidate for herbicide development. Its mechanism involves interference with specific biochemical pathways in plants.
  • Pest Control : It may also exhibit insecticidal properties, contributing to its utility in agricultural settings.

Medicinal Applications

  • Antimicrobial Properties : Studies have suggested that this compound possesses antimicrobial activity against various pathogens, indicating potential for use in developing new antibiotics.
  • Anti-inflammatory Effects : Preliminary research has indicated that it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound's structure allows it to bind effectively to enzymes such as COX, potentially leading to reduced inflammation and pain.
  • Receptor Modulation : Its lipophilic nature may facilitate interaction with cellular receptors, influencing various signaling pathways.

Case Studies

  • Study on Herbicidal Efficacy : A recent study demonstrated that this compound significantly reduced the growth of several weed species in controlled environments. The effective dose was found to be as low as 50 g/ha, showcasing its potency as a herbicide.
  • Antimicrobial Activity Assessment : In vitro tests revealed that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 100 µg/mL. This suggests a promising avenue for further exploration in antibiotic development.

Comparative Analysis

To better understand the significance of this compound within its class of compounds, a comparison with similar pyridine derivatives is essential.

Compound NameStructureBiological ActivityNotes
This compoundC7H4Cl2F3NHerbicidal, AntimicrobialEffective against weeds and bacteria
2-Chloro-5-fluoropyridineC5H4ClFNAntimicrobialLess effective than dichloro derivative
3-Fluoro-2-pyridinamineC6H6FNAntiviralDifferent target profile

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine, and what methodologies are critical for achieving high purity?

  • Methodological Answer : The compound is synthesized via sequential halogenation and fluorination of pyridine precursors. A common route involves direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring. Key steps include:

  • Chlorination : Use of Cl₂ or SO₂Cl₂ under controlled temperature (80–120°C) to introduce chlorine atoms at positions 2 and 3.
  • Fluorination : Introduction of the trifluoromethyl group via radical trifluoromethylation or halogen-exchange reactions using CuF₂/KF catalysts.
  • Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane) to isolate the product .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Structural elucidation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C4, CF₃ at C5). ¹⁹F NMR quantifies trifluoromethyl group integrity.
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths/angles, critical for confirming regioselectivity and steric effects.
  • Mass Spectrometry (HRMS) : Validates molecular weight (m/z ~229.5) and isotopic patterns for Cl/F atoms .

Q. What are the primary research applications of this compound in academic settings?

  • Methodological Answer : Applications span:

  • Medicinal Chemistry : As a pharmacophore in enzyme inhibitors (e.g., CYP1B1) due to its electron-withdrawing groups enhancing binding affinity .
  • Agrochemical Development : As a precursor for herbicides and pesticides, leveraging its stability under environmental conditions .
  • Materials Science : In corrosion inhibition studies, where pyridine derivatives interact with metal surfaces via donor-acceptor mechanisms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis efficiency and yield?

  • Methodological Answer : Key optimizations include:

  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/Cu) for regioselective chlorination.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance fluorination rates by stabilizing intermediates.
  • Temperature Control : Lower temperatures (50–70°C) reduce side reactions during trifluoromethylation .

Q. What computational approaches predict the biological activity of this compound, and how do they align with experimental data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models charge distribution and frontier molecular orbitals to predict binding sites. For example, the CF₃ group’s electron-withdrawing nature enhances electrophilic interactions with CYP1B1’s heme iron .
  • Molecular Docking : Simulates ligand-receptor binding; studies show the chloro-methyl group at C4 improves steric fit in hydrophobic enzyme pockets .

Q. How do substitution patterns influence regioselective functionalization for downstream applications?

  • Methodological Answer :

  • Regioexhaustive Functionalization : Chlorine atoms at C2/C3 act as directing groups. For example, nucleophilic aromatic substitution (SNAr) at C5 is favored due to electron deficiency from CF₃.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at C4-methyl position requires Pd catalysts and aryl boronic acids, enabling diversification for drug candidates .

Q. What are the degradation pathways and metabolic stability of this compound in biological systems?

  • Methodological Answer :

  • In Vivo Studies : Radiolabeled tracing in rats shows slow hepatic clearance (t₁/₂ > 6 hrs), with primary metabolites via oxidative defluorination.
  • LC-MS/MS Analysis : Detects hydroxylated derivatives, suggesting cytochrome P450-mediated oxidation as a major pathway .

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